2-(4-溴苯基)-4-甲氧基喹唑啉
描述
2-(4-bromophenyl)-4-methoxyquinazoline, also known as GW 501516, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It was initially developed in the 1990s for the treatment of metabolic and cardiovascular diseases, but it gained popularity in the bodybuilding and athletic communities due to its potential to enhance physical performance. The purpose of
科学研究应用
微波辅助裂解
Fredriksson 和 Stone-Elander(2002 年)的一项研究提出了一种微波增强方法,用于快速脱甲基甲基苯基醚。该方法应用于 4-(3-溴苯胺)-6,7-二甲氧基喹唑啉(PD153035),说明了裂解甲氧基的可能性,并为合成用于放射化学标记和脱保护含羟基芳环的前体化合物提供了一条直接途径 (Fredriksson & Stone-Elander, 2002)。
关键中间体的合成
李荣东(2011 年)合成了 4-(4-溴-2-氟苯胺)-7-羟基-6-甲氧基喹唑啉,这是凡德他尼的中间体,凡德他尼是一种 VEGFR 和 EGFR 的拮抗剂。该化合物由 4-羟基-3-甲氧基苯甲酸经过数个步骤获得,突出了其在合成重要药理活性剂中的重要性 (Li Rong-dong, 2011)。
PET 成像剂的开发
陈等人(2012 年)合成并评估了新型 F-18 标记的 4-氨基喹唑啉衍生物,包括 N-(3-溴苯基)-6-(2-[(18)F]氟乙氧基)-7-甲氧基喹唑啉-4-胺,作为用于肿瘤检测的潜在 PET 成像剂。这些化合物在动物模型中表现出显着的肿瘤蓄积和从肌肉和血液中的快速清除,表明了它们在癌症成像中的潜力 (Chen et al., 2012)。
具有高 BBB 穿透性的抗癌剂
Sirisoma 等人(2009 年)将 N-(4-甲氧基苯基)-N,2-二甲基喹唑啉-4-胺确定为有效的凋亡诱导剂和有效的抗癌剂。该化合物在癌症模型中表现出优异的血脑屏障穿透性和疗效,证明了其在治疗脑癌中的潜力 (Sirisoma et al., 2009)。
铑催化的合成
何等人(2016 年)开发了一种合成高度官能化的 4-溴-1,2-二氢异喹啉的方法。他们提出溴阳离子作为关键中间体,由苄基溴对 α-亚胺铑卡宾进行分子内亲核攻击形成。这项研究突出了溴苯基化合物在复杂有机合成中的化学多功能性 (He et al., 2016)。
属性
IUPAC Name |
2-(4-bromophenyl)-4-methoxyquinazoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c1-19-15-12-4-2-3-5-13(12)17-14(18-15)10-6-8-11(16)9-7-10/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWSGUGSMBFAIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-4-methoxyquinazoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。